2-Amino-1-(4-hydroxyphenyl)ethanone hydrochloride
Overview
Description
2-Amino-1-(4-hydroxyphenyl)ethanone hydrochloride, also known as 4-hydroxyacetophenone hydrochloride, is a white crystalline solid. It is used in the laboratory for various purposes. The compound has a molecular weight of 187.63 and its IUPAC name is 2-amino-1-(4-hydroxyphenyl)ethanone hydrochloride .
Molecular Structure Analysis
The InChI code for 2-Amino-1-(4-hydroxyphenyl)ethanone hydrochloride is 1S/C8H9NO2.ClH/c9-5-8(11)6-1-3-7(10)4-2-6;/h1-4,10H,5,9H2;1H . This indicates the molecular structure of the compound.Physical And Chemical Properties Analysis
2-Amino-1-(4-hydroxyphenyl)ethanone hydrochloride is a solid with a melting point of 249-251°C . It should be stored at -20°C, sealed, and away from moisture . The compound has a predicted density of 1.228±0.06 g/cm3 and a predicted boiling point of 351.4±22.0°C .Scientific Research Applications
1. Investigation into Pyrolysis Products
"2-Amino-1-(4-bromo-2,5-dimethoxyphenyl)ethanone hydrochloride" (a related compound) has been studied for its stability under heat and the potential for pyrolytic degradation. This research is significant for understanding the chemical's behavior under different conditions (Texter et al., 2018).
2. Synthesis and Characterization for Antimicrobial Study
Research has been conducted on the synthesis and characterization of related chemical structures for their potential antimicrobial activities. This includes the study of compounds like "1-(4- Chloro -1-hydroxynaphthalen-2-yl)-ethanone" (Sherekar et al., 2022).
3. Application in Organic Synthesis
The compound has been used in the preparation of Indazoles via metal-free intramolecular electrophilic amination of 2‐Aminophenyl Ketoximes, showing its utility in organic synthesis processes (Counceller et al., 2012).
4. Role in Heterocyclization Reactions
It has been utilized in the preparation of various heterocyclic compounds, demonstrating its versatility in chemical reactions (Moskvina et al., 2015).
5. In Synthesis of Heterocyclic Compounds
Research includes the synthesis of heterocyclic compounds for pharmaceutical and medicinal drug research, showing its importance in drug development (Wanjari, 2020).
6. Synthesis of Branched Tryptamines
It has been used in the synthesis of branched tryptamines, highlighting its role in the development of complex organic compounds (Salikov et al., 2017).
Safety And Hazards
The compound is labeled with the signal word “Warning” and is associated with hazard statements H302, H315, H319, H335 . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
properties
IUPAC Name |
2-amino-1-(4-hydroxyphenyl)ethanone;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO2.ClH/c9-5-8(11)6-1-3-7(10)4-2-6;/h1-4,10H,5,9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOXTWTXRXKAZPT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)CN)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40173429 | |
Record name | 4-Hydroxy-alpha-aminoacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40173429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-1-(4-hydroxyphenyl)ethanone hydrochloride | |
CAS RN |
19745-72-3 | |
Record name | Ethanone, 2-amino-1-(4-hydroxyphenyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19745-72-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Hydroxy-alpha-aminoacetophenone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019745723 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Hydroxy-alpha-aminoacetophenone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40173429 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Ethanone, 2-amino-1-(4-hydroxyphenyl)-, hydrochloride (1:1) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.132.449 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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